Cas no 64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene)

Tetramethyl(n-propyl)cyclopentadiene 化学的及び物理的性質
名前と識別子
-
- Tetramethyl(n-propyl)cyclopentadiene
- Tetramethylnpropylcyclopentadiene
- ligand C5Me4HCH2CH2CH3
- n-Propyl(tetramethylcyclopentadiene)
- n-Propyltetramethylcyclopentadien
- Tetramethyl(n-propyl)cyclopentadiene,min.
- Tetramethyl-(propyl)-cyclopentadiene
- MFCD00145386
- 1,2,3,4-TETRAMETHYL-5-PROPYLCYCLOPENTA-1,3-DIENE
- 64417-12-5
- Tetramethyl(n-propyl)cyclopentadiene, 97%
-
- MDL: MFCD00145386
- インチ: InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3
- InChIKey: SQGUQDKNIMNMLY-UHFFFAOYSA-N
- ほほえんだ: CC1C(CCC)=C(C)C(C)=C1C
計算された属性
- せいみつぶんしりょう: 164.15700
- どういたいしつりょう: 164.157
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 黄色の液体。
- 密度みつど: 0.811 g/mL at 25 °C
- ゆうかいてん: Not available
- ふってん: 207.3±7.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
- 屈折率: n20/D 1.474
- PSA: 0.00000
- LogP: 4.08910
- ようかいせい: 水に溶けない。
Tetramethyl(n-propyl)cyclopentadiene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN3295
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37-S39
- リスク用語:R36/37/38
- 包装グループ:III
- 危険レベル:3
- ちょぞうじょうけん:2-8°C
- 包装等級:III
- 包装カテゴリ:III
Tetramethyl(n-propyl)cyclopentadiene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T222155-2.5g |
Tetramethyl(N-propyl)cyclopentadiene |
64417-12-5 | 2.5g |
$ 260.00 | 2022-06-03 | ||
abcr | AB119832-25 g |
Tetramethyl(n-propyl)cyclopentadiene, 97%; . |
64417-12-5 | 97% | 25 g |
€456.00 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 38578-25g |
Tetramethyl(n-propyl)cyclopentadiene |
64417-12-5 | 25g |
¥5875.00 | 2023-04-13 | ||
TRC | T222155-5g |
Tetramethyl(N-propyl)cyclopentadiene |
64417-12-5 | 5g |
$ 495.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 06-3050-5g |
Tetramethyl(n-propyl)cyclopentadiene |
64417-12-5 | min.97% | 5g |
1624CNY | 2021-05-08 | |
abcr | AB119832-1 g |
Tetramethyl(n-propyl)cyclopentadiene, 97%; . |
64417-12-5 | 97% | 1 g |
€31.00 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 38578-5g |
Tetramethyl(n-propyl)cyclopentadiene |
64417-12-5 | 5g |
¥1578.00 | 2023-04-13 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237061-1g |
Tetramethyl(n-propyl)cyclopentadiene, |
64417-12-5 | 1g |
¥211.00 | 2023-09-05 | ||
A2B Chem LLC | AB79582-25g |
TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE |
64417-12-5 | 97% | 25g |
$529.00 | 2024-04-19 | |
1PlusChem | 1P003V6M-5g |
TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE |
64417-12-5 | min. 97% | 5g |
$176.00 | 2024-04-22 |
Tetramethyl(n-propyl)cyclopentadiene 関連文献
-
T. Chenal,M. Drelon,B. Marsh,F. F. Silva,M. Visseaux,A. Mortreux Catal. Sci. Technol. 2020 10 6809
Tetramethyl(n-propyl)cyclopentadieneに関する追加情報
Introduction to Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) and Its Emerging Applications in Chemical Biology
The compound Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) represents a fascinating class of organometallic precursors with significant implications in synthetic chemistry and pharmaceutical research. As a derivative of cyclopentadiene, this molecule exhibits unique reactivity due to the presence of methyl and n-propyl substituents, which modulate its electronic and steric properties. In recent years, advancements in organometallic chemistry have unveiled novel methodologies for utilizing such compounds in the development of complex molecular architectures, including drug candidates and functional materials.
One of the most compelling aspects of Tetramethyl(n-propyl)cyclopentadiene is its utility as a ligand precursor in transition metal catalysis. The cyclopentadiene moiety, when treated under appropriate conditions, forms stable complexes with metals such as palladium, nickel, and ruthenium. These metal complexes have been explored in various catalytic transformations, including cross-coupling reactions that are pivotal in constructing biaryl systems—a common motif in many biologically active molecules. For instance, recent studies have demonstrated the efficacy of palladium-cyclopentadiene complexes in Suzuki-Miyaura couplings, enabling the efficient synthesis of complex heterocycles relevant to medicinal chemistry.
The incorporation of n-propyl groups into the cyclopentadiene framework introduces steric bulk and electronic tunability, which can be leveraged to fine-tune the reactivity of the resulting metal complexes. This has been particularly advantageous in designing catalysts for asymmetric synthesis, where controlling stereoselectivity is paramount. Recent reports highlight the use of chiral ligands derived from Tetramethyl(n-propyl)cyclopentadiene in enantioselective hydrogenation reactions, offering promising routes to enantiomerically pure pharmaceutical intermediates.
Beyond catalysis, Tetramethyl(n-propyl)cyclopentadiene has found applications in materials science, particularly in the synthesis of polymers and coatings with enhanced thermal and mechanical properties. The compound’s ability to polymerize under controlled conditions has led to the development of novel polyolefins with tailored microstructures. These materials are being investigated for their potential use in lightweight automotive components and high-performance packaging solutions.
In the realm of chemical biology, the reactivity of Tetramethyl(n-propyl)cyclopentadiene has been harnessed for probing biological targets. For example, researchers have utilized its metal complexes as probes for studying enzyme active sites and protein-protein interactions. The ability to precisely tune the electronic properties of these complexes allows for selective binding to biological targets without significant off-target effects. This has opened up new avenues for developing small-molecule modulators with therapeutic potential.
The synthesis of Tetramethyl(n-propyl)cyclopentadiene itself presents an interesting challenge due to its strained cyclic structure and sensitivity to air and moisture. However, recent advances in synthetic methodologies have made it more accessible than ever before. For instance, metathesis reactions have been employed to construct the cyclopentadiene core with high regioselectivity. Additionally, novel protective group strategies have enabled the introduction of n-propyl substituents without compromising the integrity of the molecule.
Looking ahead, the future prospects for Tetramethyl(n-propyl)cyclopentadiene are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. The integration of machine learning techniques into molecular design has accelerated the discovery of novel derivatives with enhanced properties. By leveraging computational modeling alongside experimental validation, researchers are identifying new applications for this versatile compound.
In conclusion,Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) stands as a cornerstone molecule in modern chemical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biologists alike. As our understanding of its properties continues to grow, so too will its impact on advancing scientific frontiers across multiple disciplines.
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